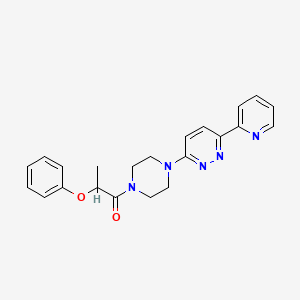![molecular formula C16H9Br2N B2865228 6,8-dibromo-11H-indeno[1,2-b]quinoline CAS No. 865658-79-3](/img/structure/B2865228.png)
6,8-dibromo-11H-indeno[1,2-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6,8-dibromo-11H-indeno[1,2-b]quinoline” is characterized by the presence of an indeno[1,2-b]quinoline core structure, with bromine atoms at the 6 and 8 positions . This structure is likely to influence its physical and chemical properties, as well as its potential biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively documented in the available literature. The compound has a molecular weight of 375.06 . Further experimental studies would be required to fully characterize its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities and DNA Interaction
Indeno[1,2-c]quinoline derivatives have been synthesized and evaluated for their antiproliferative effects, DNA binding affinity, and inhibitory activities against topoisomerases I and II. These compounds exhibit significant cytotoxicity against cancer cells, with some derivatives demonstrating more potent activity than camptothecin, a known anticancer agent. The research suggests a positive correlation between antiproliferative activity, DNA binding affinity, and inhibitory activities against topoisomerases, highlighting the potential of indeno[1,2-c]quinoline derivatives as dual topoisomerase I and II inhibitors in cancer therapy (Tseng et al., 2010).
Antiosteoclastogenic Activities
Another study on indeno[1,2-c]quinolines showed that these compounds inhibited RANKL-induced osteoclast formation, suggesting their potential use in treating diseases associated with excessive bone resorption, such as osteoporosis. The antiosteoclastogenic effect appears partly related to the suppression of NFAT activation, indicating a specific mechanism of action for these compounds (Tseng et al., 2011).
Nonlinear Optical (NLO) Properties
Quinoline derivatives have been studied for their nonlinear optical properties, which are crucial for various technological applications. Research involving the synthesis and analysis of novel arylated quinolines revealed significant NLO properties, suggesting these compounds could be excellent candidates for technology-related applications, such as optical switching and data storage (Khalid et al., 2019).
Synthesis Methods
Research into the synthesis of diverse 11H-indeno[1,2-c]quinoline derivatives via palladium-catalyzed reactions has expanded the toolkit for creating structurally varied compounds. This work facilitates the exploration of new therapeutic agents by providing a method to produce a wide range of functionality and substitution patterns on the 11H-indeno[1,2-c]quinoline ring, which could lead to the discovery of compounds with novel biological activities (Pan et al., 2012).
Eigenschaften
IUPAC Name |
6,8-dibromo-11H-indeno[1,2-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2N/c17-12-7-11-6-10-5-9-3-1-2-4-13(9)15(10)19-16(11)14(18)8-12/h1-4,6-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPYXXSUHHCOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C31)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

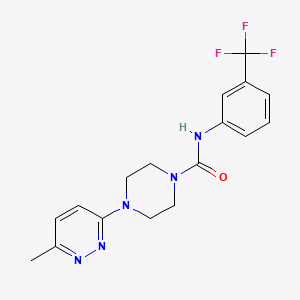
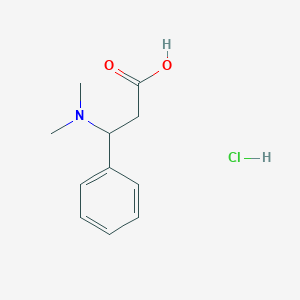
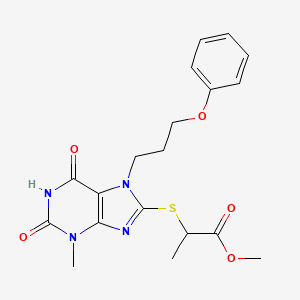

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)

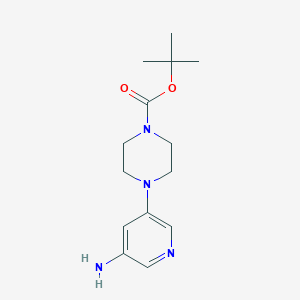
![3-Ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2865162.png)
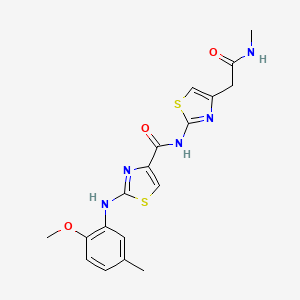
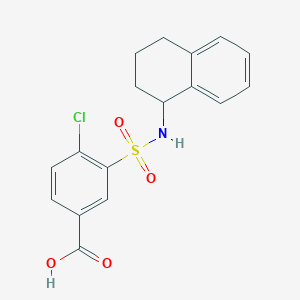
![Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865165.png)
![7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2865166.png)
